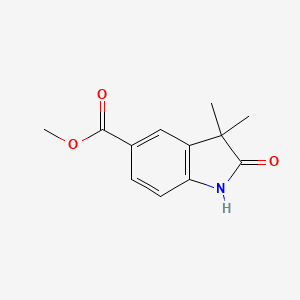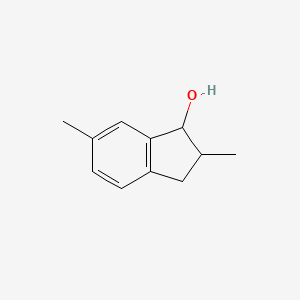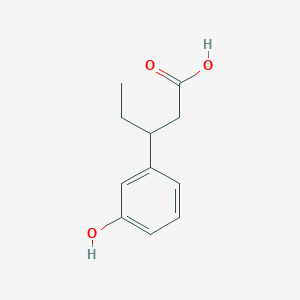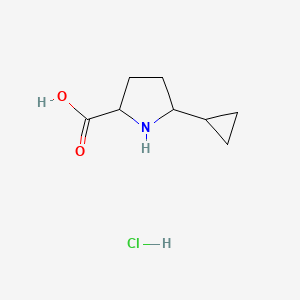![molecular formula C13H16Cl3N3O3S B11718047 Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle est un composé organique complexe de formule moléculaire C14H18Cl3N3O3S. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe trichlorométhyle, une partie méthoxyaniline et un groupe carbamate. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle implique généralement plusieurs étapes. Une méthode courante comprend la réaction de l'isocyanate de 2,2,2-trichloroéthyle avec la 4-méthoxyaniline en présence d'une base telle que la triéthylamine. La réaction est effectuée à des températures contrôlées afin de garantir la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés et autorisés à réagir dans des conditions optimisées. Le processus peut inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe trichlorométhyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de carbamates ou de thiocarbamates substitués.
Applications de recherche scientifique
Le 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle est utilisé dans divers domaines de la recherche scientifique :
Chimie : Comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut affecter diverses voies biochimiques, conduisant aux effets pharmacologiques souhaités.
Applications De Recherche Scientifique
Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,2,2-trichloro-1-{[(4-éthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle
- 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}éthylcarbamate d'éthyle
- 4-Méthyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-méthoxyanilino)carbothioyl]amino}éthyl)benzamide
Unicité
Le 2,2,2-trichloro-1-{[(4-méthoxyanilino)carbothioyl]amino}éthylcarbamate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H16Cl3N3O3S |
|---|---|
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
ethyl N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3S/c1-3-22-12(20)19-10(13(14,15)16)18-11(23)17-8-4-6-9(21-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,23) |
Clé InChI |
LHIBRKRMOGENOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)


![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)


![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)

![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
